molecular formula C10H10ClNO3S B2399803 (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1014082-20-2

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2399803
CAS RN: 1014082-20-2
M. Wt: 259.7
InChI Key: CJAPWNWFLYPMDO-JAVCKPHESA-N
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Description

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as rosiglitazone, is a thiazolidinedione drug used in the treatment of type 2 diabetes. It is a synthetic compound that works by increasing insulin sensitivity in the body, thereby reducing blood sugar levels. Rosiglitazone has been the subject of extensive scientific research due to its potential therapeutic applications and mechanism of action.

Mechanism of Action

Rosiglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle, thereby reducing blood sugar levels. In addition, PPARγ activation also leads to the suppression of inflammatory cytokines and the promotion of anti-inflammatory pathways, which may contribute to its cardiovascular protective effects.
Biochemical and Physiological Effects
Rosiglitazone has been shown to have a number of biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing glucose uptake and utilization in adipose tissue and skeletal muscle. It also reduces hepatic glucose production and improves lipid metabolism by increasing fatty acid uptake and oxidation in adipose tissue and skeletal muscle. In addition, (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide has been shown to have anti-inflammatory and anti-atherogenic effects, which may contribute to its cardiovascular protective effects.

Advantages and Limitations for Lab Experiments

Rosiglitazone has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It has a well-defined mechanism of action and has been extensively studied for its biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. Rosiglitazone is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. In addition, it has been associated with several side effects, including weight gain and fluid retention, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide. One area of interest is the potential use of (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide in the treatment of cardiovascular disease. Studies have shown that (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide has anti-inflammatory and anti-atherogenic effects, which may make it a potential candidate for the treatment of atherosclerosis and other cardiovascular diseases. Another area of interest is the development of more selective PPARγ agonists that may have fewer side effects than (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide. Finally, there is a need for further research on the long-term safety and efficacy of (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide in the treatment of type 2 diabetes.

Synthesis Methods

Rosiglitazone is synthesized through a multi-step process that involves the reaction of various reagents and catalysts. The synthesis method involves the condensation of 3-chloro-4-hydroxybenzaldehyde with thiosemicarbazide to form 2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid hydrazide. The hydrazide is then treated with acetic anhydride to form the corresponding acetyl derivative, which is subsequently reduced with hydrogen gas to form (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide.

Scientific Research Applications

Rosiglitazone has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and glucose metabolism in diabetic patients, leading to improved glycemic control. In addition to its antidiabetic effects, (4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acide has also been shown to have anti-inflammatory and anti-atherogenic properties, making it a potential candidate for the treatment of cardiovascular disease.

properties

IUPAC Name

(4R)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAPWNWFLYPMDO-JAVCKPHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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